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Compound of Interest

Compound Name: 7-Iodo-1-tetralone

Cat. No.: B131972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 7-Iodo-1-tetralone, a key intermediate in various synthetic applications. Due to the limited

availability of direct experimental spectra in public databases, this document presents

estimated data based on the analysis of structurally related compounds, including 1-tetralone

and other 7-substituted derivatives. The information herein serves as a valuable reference for

the characterization and quality control of 7-Iodo-1-tetralone in a research and development

setting.

Estimated Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 7-Iodo-1-tetralone. These values are estimations

derived from spectral data of analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H NMR Spectroscopic Data for 7-Iodo-1-tetralone
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.2 - 8.0 d 1H H-8

~7.6 - 7.4 dd 1H H-6

~7.3 - 7.1 d 1H H-5

~2.9 - 2.8 t 2H H-4

~2.6 - 2.5 t 2H H-2

~2.1 - 2.0 m 2H H-3

Solvent: CDCl₃. The chemical shifts for the aromatic protons are influenced by the electron-

withdrawing effect of the iodine atom. The aliphatic protons are expected to be in ranges similar

to those of 1-tetralone.

Table 2: Estimated ¹³C NMR Spectroscopic Data for 7-Iodo-1-tetralone

Chemical Shift (δ, ppm) Assignment

~197 C=O (C-1)

~145 Aromatic C (quaternary)

~138 Aromatic CH

~135 Aromatic C (quaternary)

~130 Aromatic CH

~128 Aromatic CH

~95 Aromatic C-I

~39 CH₂ (C-2)

~30 CH₂ (C-4)

~23 CH₂ (C-3)
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Solvent: CDCl₃. The carbonyl carbon (C-1) is expected to have a chemical shift around 197

ppm. The carbon attached to the iodine (C-7) will be significantly shifted upfield due to the

heavy atom effect.

Infrared (IR) Spectroscopy
Table 3: Estimated IR Absorption Bands for 7-Iodo-1-tetralone

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1685 Strong C=O (Aryl ketone) stretch

~1600, ~1470 Medium-Strong Aromatic C=C stretch

~850 - 800 Strong
C-H out-of-plane bend

(substituted benzene)

~600 - 500 Medium C-I stretch

Sample preparation: KBr pellet or ATR. The most characteristic peak will be the strong carbonyl

absorption around 1685 cm⁻¹.

Mass Spectrometry (MS)
Table 4: Estimated Mass Spectrometry Data for 7-Iodo-1-tetralone

m/z Ion Notes

272 [M]⁺
Molecular ion peak. Expected

to be prominent.

244 [M-CO]⁺ Loss of a carbonyl group.

145 [M-I]⁺ Loss of the iodine atom.

117 [M-I-CO]⁺
Subsequent loss of a carbonyl

group after iodine loss.
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Ionization method: Electron Ionization (EI). The molecular formula of 7-Iodo-1-tetralone is

C₁₀H₉IO, with a molecular weight of approximately 272.08 g/mol .

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 7-Iodo-1-tetralone.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 7-Iodo-1-tetralone for ¹H NMR (or 20-50 mg for ¹³C

NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in

a clean, dry vial.[1]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a

longer acquisition time will be necessary due to the lower natural abundance of the ¹³C

isotope.
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of finely ground 7-Iodo-1-tetralone and about 100-200 mg

of dry KBr powder in an agate mortar.[2]

Grind the two substances together until a fine, homogeneous powder is obtained.[3]

Transfer a small amount of the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.[2]

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).[4]

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction:

For a solid sample like 7-Iodo-1-tetralone, direct insertion probe (DIP) with electron

ionization (EI) is a common method.

A small amount of the sample is placed in a capillary tube at the end of the probe.
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The probe is inserted into the high-vacuum source of the mass spectrometer.

Instrument Setup:

Set the ionization energy, typically 70 eV for EI, to induce fragmentation.

Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., 50-

350 amu).

Data Acquisition:

The sample is heated, causing it to vaporize and enter the ionization chamber where it is

bombarded with electrons.

The resulting ions are accelerated and separated by the mass analyzer based on their m/z

ratio.

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Figure 1. General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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